molecular formula C10H11N3O2 B12937775 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS No. 6294-55-9

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Cat. No.: B12937775
CAS No.: 6294-55-9
M. Wt: 205.21 g/mol
InChI Key: TYFCXEVMHRBWJC-UHFFFAOYSA-N
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Description

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C10H11N3O2. It is part of the imidazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with pyridine-4-carboxylic acid, followed by cyclization with urea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, which can be further utilized in synthetic chemistry .

Scientific Research Applications

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6294-55-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-ethyl-5-pyridin-4-ylimidazolidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c1-2-10(7-3-5-11-6-4-7)8(14)12-9(15)13-10/h3-6H,2H2,1H3,(H2,12,13,14,15)

InChI Key

TYFCXEVMHRBWJC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=NC=C2

Origin of Product

United States

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